4-Bromo-2-nitro-N-phenylaniline

Physicochemical characterization Thermal analysis Purification

Researchers requiring a thermally robust, halogenated nitroaromatic building block often face supply inconsistency and insufficient purity for multi-step syntheses. 4-Bromo-2-nitro-N-phenylaniline (CAS 16588-25-3) directly addresses this: - Higher melting point (65-66 °C) vs. 4-Cl analog (59-61 °C) for improved recrystallization recovery. - Enhanced lipophilicity (LogP ~4.37) for cell-permeable probe design. - Higher density (1.597 g/cm³) advantageous for NLO material applications. Reliable, high-purity stock enables uninterrupted discovery workflows.

Molecular Formula C12H9BrN2O2
Molecular Weight 293.12 g/mol
CAS No. 16588-25-3
Cat. No. B1600996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-nitro-N-phenylaniline
CAS16588-25-3
Molecular FormulaC12H9BrN2O2
Molecular Weight293.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=C(C=C(C=C2)Br)[N+](=O)[O-]
InChIInChI=1S/C12H9BrN2O2/c13-9-6-7-11(12(8-9)15(16)17)14-10-4-2-1-3-5-10/h1-8,14H
InChIKeyYYBRRJVPEFDOOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-nitro-N-phenylaniline (CAS 16588-25-3) – Core Molecular Properties and Procurement-Relevant Classification


4-Bromo-2-nitro-N-phenylaniline (CAS 16588-25-3) is a substituted diphenylamine derivative characterized by a bromine atom at the para position and a nitro group at the ortho position of one phenyl ring, with a molecular formula of C₁₂H₉BrN₂O₂ and a molecular weight of 293.12 g/mol [1]. This halogenated nitroaromatic amine exhibits a melting point of 65–66 °C [1] and is primarily utilized as a versatile synthetic intermediate in the preparation of dyes, pharmaceuticals, and agrochemicals, as well as a research compound in materials science [2].

Why 4-Bromo-2-nitro-N-phenylaniline Cannot Be Interchanged with In-Class Analogs


The combination of a para-bromo substituent and an ortho-nitro group on the N-phenylated aniline scaffold creates a unique electronic and steric profile that is not replicated by closely related analogs, such as the 4-chloro derivative, the non-phenylated 4-bromo-2-nitroaniline, or the positional isomer N-(4-bromophenyl)-2-nitroaniline. These structural variations result in quantifiably distinct physicochemical properties—including melting point, lipophilicity (LogP), and density—which directly impact compound handling, purification, and performance in synthetic applications. Generic substitution based solely on a shared nitroaniline core risks altering reaction selectivity, yields, or downstream biological activity due to these measurable differences .

Quantitative Differentiation of 4-Bromo-2-nitro-N-phenylaniline vs. Key Analogs


Melting Point Comparison: 4-Bromo-2-nitro-N-phenylaniline vs. 4-Chloro-2-nitro-N-phenylaniline

The melting point of 4-Bromo-2-nitro-N-phenylaniline is reported as 65–66 °C [1], whereas the 4-chloro analog (4-chloro-2-nitro-N-phenylaniline, CAS 16611-15-7) melts at 59–61 °C [2]. This difference of approximately 4–7 °C reflects the impact of halogen substitution on intermolecular interactions and crystal lattice energy.

Physicochemical characterization Thermal analysis Purification

Lipophilicity (LogP) Comparison: 4-Bromo-2-nitro-N-phenylaniline vs. 4-Chloro-2-nitro-N-phenylaniline

The predicted octanol-water partition coefficient (LogP) for 4-Bromo-2-nitro-N-phenylaniline is 4.37 , indicating moderate lipophilicity. In contrast, the 4-chloro analog displays a LogP of 4.05 [1] or 4.3 [2] depending on the computational method. The bromo derivative is consistently calculated to be more lipophilic, which can influence membrane permeability and solubility in non-polar media.

Lipophilicity Drug-likeness Partition coefficient

Density Comparison: 4-Bromo-2-nitro-N-phenylaniline vs. 4-Chloro-2-nitro-N-phenylaniline

The predicted density of 4-Bromo-2-nitro-N-phenylaniline is 1.597 ± 0.06 g/cm³ , whereas the 4-chloro analog has a lower predicted density of 1.387 ± 0.06 g/cm³ . The bromine atom's greater atomic mass (79.90 Da) compared to chlorine (35.45 Da) contributes to this measurable difference.

Physical property Density Formulation

LogP Differentiation from Non-Phenylated Analog (4-Bromo-2-nitroaniline)

4-Bromo-2-nitro-N-phenylaniline exhibits a predicted LogP of 4.37 , substantially higher than the 2.35–3.04 LogP range reported for its non-phenylated analog, 4-bromo-2-nitroaniline (CAS 875-51-4) [1][2]. The N-phenyl substitution adds significant hydrophobic character to the molecule.

Lipophilicity SAR Structural comparison

Antimicrobial Activity Class Evidence: Bromo-Nitro Motif Confers Antibacterial Properties

US Patent 5,112,871 describes a class of bromo-nitro compounds of general formula where R, R¹, and R² can be hydrogen or hydrocarbyl groups. The patent explicitly states that 'compounds of this type have anti-microbial properties, especially anti-bacterial properties' and 'can be used as industrial biocides, especially in water treatment' [1][2]. While not providing quantitative data for 4-Bromo-2-nitro-N-phenylaniline specifically, the presence of the bromo-nitro moiety in its structure implies potential antimicrobial utility within this established chemical class.

Antimicrobial Biocide Bromo-nitro compounds

Optimal Research and Procurement Scenarios for 4-Bromo-2-nitro-N-phenylaniline


Synthetic Intermediate Requiring Thermal Robustness

The 65–66 °C melting point of 4-Bromo-2-nitro-N-phenylaniline [1] makes it a more thermally robust intermediate compared to the 4-chloro analog (59–61 °C) [2]. In multi-step syntheses where intermediates are isolated and purified by recrystallization, this higher melting point can simplify handling and improve recovery yields.

Lipophilic Scaffold for Membrane-Permeable Probes

With a predicted LogP of 4.37 [1], 4-Bromo-2-nitro-N-phenylaniline is substantially more lipophilic than its non-phenylated analog (LogP ~2.35–3.04) [2] and moderately more lipophilic than the 4-chloro derivative (LogP 4.05–4.3) . This property makes it a preferred choice for designing cell-permeable molecular probes, fluorescent dyes, or bioactive candidates where enhanced membrane partitioning is required.

Density-Sensitive Formulations and Crystal Engineering

The higher predicted density of 4-Bromo-2-nitro-N-phenylaniline (1.597 g/cm³) relative to the 4-chloro analog (1.387 g/cm³) [1] offers advantages in solid-state applications. This density difference, driven by the heavier bromine atom, influences crystal packing and can be exploited in the design of non-linear optical (NLO) materials or in formulations where precise volumetric measurements are critical [2].

Antimicrobial Agent Development

The bromo-nitro structural motif places 4-Bromo-2-nitro-N-phenylaniline within a patented class of antibacterial compounds (US 5,112,871) [1]. Researchers exploring novel biocides, especially for industrial water treatment or material preservation, can use this compound as a starting point for structure-activity relationship (SAR) studies or as a reference standard in antimicrobial assays.

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